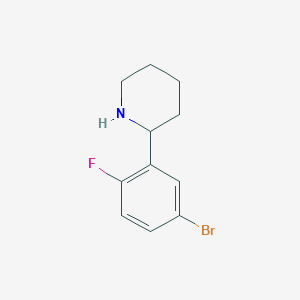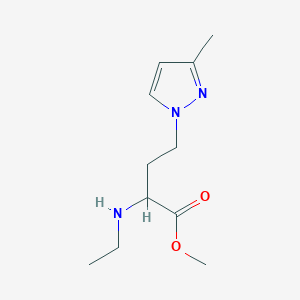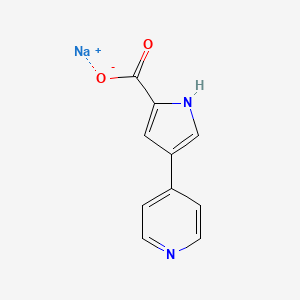
sodium4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyridine ring and a pyrrole ring connected through a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling with Pyridine: The pyrrole ring is then coupled with a pyridine derivative through a carboxylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Neutralization: The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate may involve large-scale batch reactions using the same synthetic routes but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine and pyrrole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
相似化合物的比较
N-(pyridin-4-yl)pyridin-4-amine: This compound features a similar pyridine structure but lacks the pyrrole ring.
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound contains both pyridine and pyrimidine rings, offering different chemical properties.
Uniqueness: Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate is unique due to the presence of both pyridine and pyrrole rings, which confer distinct electronic and steric properties
属性
分子式 |
C10H7N2NaO2 |
|---|---|
分子量 |
210.16 g/mol |
IUPAC 名称 |
sodium;4-pyridin-4-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)9-5-8(6-12-9)7-1-3-11-4-2-7;/h1-6,12H,(H,13,14);/q;+1/p-1 |
InChI 键 |
AZYHUJCCFGBGBN-UHFFFAOYSA-M |
规范 SMILES |
C1=CN=CC=C1C2=CNC(=C2)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)
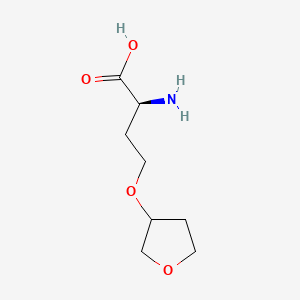
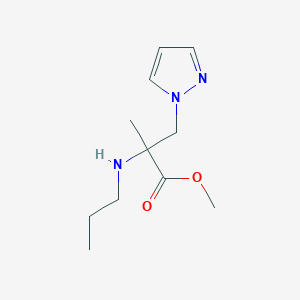
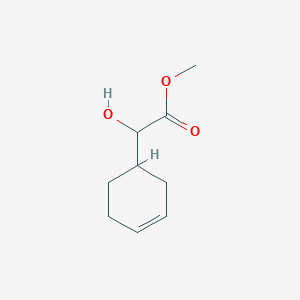

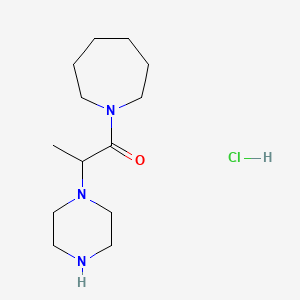
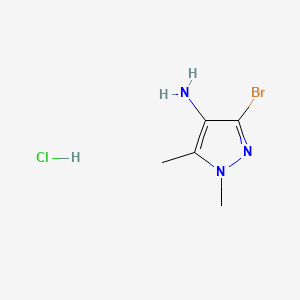

![(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B15312647.png)
![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
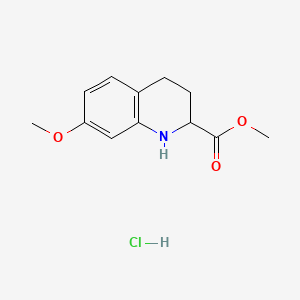
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
